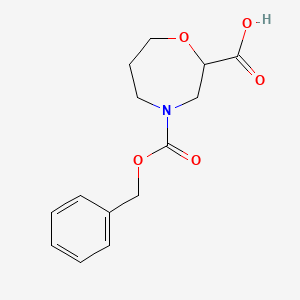

4-Cbz-2-homomorpholinecarboxylic acid

Descripción general

Descripción

4-Cbz-2-homomorpholinecarboxylic Acid, with the CAS Number 1141669-63-7, is a useful research chemical . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular formula of 4-Cbz-2-homomorpholinecarboxylic Acid is C14H17NO5 . It has a molecular weight of 279.2900 g/mol .Aplicaciones Científicas De Investigación

Homocouplings in Direct Arylation Polycondensation

4-Cbz-2-homomorpholinecarboxylic acid is involved in homocouplings, identified as major side reactions in direct arylation polycondensation (DAP). In a study by Lombeck et al. (2014), both TBT and Cbz homocouplings occurred considerably, with Cbz homocoupling being more prevalent at higher temperatures. This emphasizes the need for particular attention to homocouplings in DAP as a major source of main-chain defects (Lombeck, Komber, Gorelsky, & Sommer, 2014).

Role in Cocrystal Formation and Stability

The role of 4-Cbz-2-homomorpholinecarboxylic acid in cocrystal formation and stability was explored by Jayasankar et al. (2009). The study identified conditions governing the formation and stability of cocrystals with different stoichiometry, using Carbamazepine−4-aminobenzoic acid (CBZ−4ABA) cocrystals as a model. Stability depended on ligand solution concentration, with cocrystals richer in ligand component being more stable at higher concentrations (Jayasankar, Reddy, Bethune, & Rodríguez-Hornedo, 2009).

Synthesis of Sulfonopeptides

In the field of receptor ligands and enzyme inhibitors, 4-Cbz-2-homomorpholinecarboxylic acid plays a crucial role. Abdellaoui, Chen, and Xu (2017) demonstrated its use in the synthesis of diverse N-Cbz-protected 2-aminoalkanesulfonyl chlorides with functionalized side chains. These chlorides are key building blocks for sulfonopeptides (Abdellaoui, Chen, & Xu, 2017).

Transformation in Wastewater Treatment

Kaiser et al. (2014) investigated the transformation of 4-Cbz-2-homomorpholinecarboxylic acid and its metabolites in wastewater treatment and sand filters. The study revealed specific transformation pathways and emphasized the abundance of transformation products depending on the concentrations used in experiments (Kaiser, Prasse, Wagner, Bröder, & Ternes, 2014).

Biodegradation by Microbial Strains

Singh, Kumar, Singh, and Singh (2019) explored the biodegradation of 4-Cbz-2-homomorpholinecarboxylic acid by various bacterial strains. The study highlighted that supplementation with humic acid and Cu(II) ions resulted in enhanced degradation of CBZ, suggesting a biological and sustainable solution for bioremediation (Singh, Kumar, Singh, & Singh, 2019).

Cocrystal Polymorph Formation

Limwikrant et al. (2012) investigated the formation mechanism of a new carbamazepine/malonic acid cocrystal polymorph involving 4-Cbz-2-homomorpholinecarboxylic acid. The study clarified the factors affecting cocrystal polymorphs formation, such as heat and force (Limwikrant, Nagai, Hagiwara, Higashi, Yamamoto, & Moribe, 2012).

Synthesis of Constrained Oligopeptides

Alongi, Minetto, and Taddei (2005) developed a new family of pyrrole-based amino acids, where the carboxylic group is located in the pyrrole's position 3, and the amino group, protected with the Cbz moiety, is present on the side chain. These compounds were used for preparing constrained oligopeptides, showcasing the versatility of 4-Cbz-2-homomorpholinecarboxylic acid in synthesizing peptidomimetic scaffolds (Alongi, Minetto, & Taddei, 2005).

Safety and Hazards

4-Cbz-2-homomorpholinecarboxylic Acid is classified as having acute toxicity (oral, Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity (single exposure; Respiratory tract irritation, Category 3) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

Propiedades

IUPAC Name |

4-phenylmethoxycarbonyl-1,4-oxazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c16-13(17)12-9-15(7-4-8-19-12)14(18)20-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQVXDQJBBKRTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(OC1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141479 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cbz-2-homomorpholinecarboxylic acid | |

CAS RN |

1141669-63-7 | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141669-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepine-2,4(5H)-dicarboxylic acid, tetrahydro-, 4-(phenylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1425243.png)

![5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1425245.png)

![[(5-Methyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1425248.png)

![3-(2,5-Dichloropyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B1425253.png)

![Ethene, [(trifluoromethyl)sulfonyl]-](/img/structure/B1425254.png)

![1-[(2,5-difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine hydrochloride](/img/structure/B1425256.png)

![ethyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B1425261.png)

![1-[(3-Methylfuran-2-yl)carbonyl]piperidin-4-amine hydrochloride](/img/structure/B1425264.png)